N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Brand Name: Vulcanchem
CAS No.: 950455-12-6
VCID: VC2797362
InChI: InChI=1S/C20H24N4/c1-15-6-2-3-7-16(15)14-22-19-20(10-12-21-13-11-20)24-18-9-5-4-8-17(18)23-19/h2-9,21,24H,10-14H2,1H3,(H,22,23)
SMILES: CC1=CC=CC=C1CN=C2C3(CCNCC3)NC4=CC=CC=C4N2
Molecular Formula: C20H24N4
Molecular Weight: 320.4 g/mol

N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

CAS No.: 950455-12-6

Cat. No.: VC2797362

Molecular Formula: C20H24N4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine - 950455-12-6

Specification

CAS No. 950455-12-6
Molecular Formula C20H24N4
Molecular Weight 320.4 g/mol
IUPAC Name N-[(2-methylphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine
Standard InChI InChI=1S/C20H24N4/c1-15-6-2-3-7-16(15)14-22-19-20(10-12-21-13-11-20)24-18-9-5-4-8-17(18)23-19/h2-9,21,24H,10-14H2,1H3,(H,22,23)
Standard InChI Key MJJOJTVHORCBHJ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN=C2C3(CCNCC3)NC4=CC=CC=C4N2
Canonical SMILES CC1=CC=CC=C1CN=C2C3(CCNCC3)NC4=CC=CC=C4N2

Introduction

Chemical Structure and Properties

Structural Features

N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine belongs to a class of heterocyclic compounds characterized by a spiro configuration. The spiro linkage connects two ring systems through a single atom, creating a rigid three-dimensional structure that plays a crucial role in its biological functions. The compound contains a piperidine ring connected to a quinoxaline system through a spiro carbon atom, with an amine group at the 3' position of the quinoxaline ring and a 2-methylbenzyl substituent attached to this amine.

Physical and Chemical Properties

The compound features multiple nitrogen atoms that can participate in hydrogen bonding and serve as electron donors in various chemical reactions. The 2-methylbenzyl group likely contributes to its lipophilicity and may influence its permeability across biological membranes. While specific experimental data for this exact compound is limited, its properties can be estimated based on similar spiro compounds.

PropertyValueBasis of Estimation
Molecular FormulaC21H24N4Based on structural composition
Molecular WeightApproximately 336.45 g/molCalculated from molecular formula
AppearanceLikely a crystalline solidCommon for similar compounds
SolubilityLikely soluble in organic solvents, partially soluble in alcohols, limited water solubilityBased on structural features
LogPEstimated 3.5-4.2Based on structural features and similar compounds
pKaEstimated 8.0-9.5 for the piperidine nitrogenBased on similar piperidine structures

Structural Comparison with Similar Compounds

N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine shares structural similarities with other spiro compounds containing piperidine and quinoxaline moieties. The primary differences lie in the nature of the substituent attached to the amine group. For instance, N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine features a 4-fluorobenzyl group instead of a 2-methylbenzyl group, while N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine contains a cyclohexyl substituent. These structural variations likely influence their physicochemical properties and biological activities.

Synthesis Methodologies

Reaction Conditions and Challenges

The synthesis likely requires careful control of reaction conditions to ensure regioselectivity and stereoselectivity. Potential challenges include:

  • Achieving the correct regioselectivity during functionalization of the quinoxaline ring.

  • Formation of the spiro linkage with the desired stereochemistry.

  • Preventing overalkylation during the introduction of the 2-methylbenzyl group.

  • Purification of intermediates and the final product from complex reaction mixtures.

Scalability Considerations

For larger-scale production, the synthetic route would need optimization to maximize yield and minimize waste. This might involve:

  • Use of catalysts to improve reaction efficiency and selectivity.

  • Development of one-pot procedures to reduce the number of isolation and purification steps.

  • Implementation of continuous flow chemistry techniques for more efficient heat and mass transfer.

  • Careful selection of solvents and reagents to minimize environmental impact.

Biological Activity and Mechanisms of Action

Receptor Interactions

Based on its structural features, N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine may interact with various neuroreceptors. The piperidine moiety is commonly found in compounds that bind to central nervous system receptors, while the quinoxaline structure appears in several biologically active molecules.

Potential TargetPredicted InteractionStructural Basis
Dopamine ReceptorsModerate to high affinityPiperidine ring and aromatic substituent
Serotonin ReceptorsPossible interaction, particularly with 5-HT2 subtypesPresence of basic nitrogen and extended aromatic system
Adrenergic ReceptorsPotential binding, especially α-adrenergic subtypesStructural similarity to known ligands
Histamine ReceptorsPossible H1 receptor interactionPresence of aromatic rings and basic nitrogen

Pharmacokinetic Considerations

The lipophilic character of N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine, contributed largely by the 2-methylbenzyl group and the aromatic quinoxaline system, suggests it may have:

  • Good membrane permeability

  • Potential blood-brain barrier penetration

  • Likely metabolism through oxidative processes involving the benzylic position and N-dealkylation

  • Potential for cytochrome P450 interactions

Potential Pathogen TargetPredicted Activity LevelMechanism Hypothesis
Gram-positive bacteriaModerateDisruption of cell wall synthesis or DNA replication
Gram-negative bacteriaLow to moderateLimited by reduced membrane penetration
FungiPotential activityEnzyme inhibition in ergosterol biosynthesis
ParasitesPossible activityInterference with vital metabolic pathways

Anticancer Properties

Spiro compounds similar to N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine have shown promise in cancer research through:

  • Inhibition of cancer cell proliferation

  • Induction of apoptosis in cancer cells

  • Modulation of signaling pathways involved in cancer progression

  • Potential for targeting specific enzymes overexpressed in cancer cells

Structure-Activity Relationships

Influence of the 2-Methylbenzyl Group

The 2-methylbenzyl group in N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine likely contributes significantly to its biological properties:

  • The methyl group creates steric hindrance that may influence binding orientation in receptor pockets.

  • The ortho position of the methyl group can affect the conformation of the molecule by restricting rotation around certain bonds.

  • The lipophilic character of the methyl group may enhance membrane permeability and binding to hydrophobic pockets in target proteins.

Importance of the Spiro Configuration

The spiro linkage connecting the piperidine and quinoxaline rings creates a rigid three-dimensional structure that:

  • Restricts conformational flexibility, potentially increasing binding selectivity

  • Creates a unique spatial arrangement of functional groups that may be crucial for biological activity

  • Distinguishes this compound from linear or fused ring analogs in terms of receptor interactions

Role of the Quinoxaline Moiety

The quinoxaline system contains multiple nitrogen atoms that can:

Research Status and Future Directions

Current Research Gaps

Research on N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine appears to be in early stages, with several knowledge gaps that warrant further investigation:

  • Detailed experimental determination of physicochemical properties

  • Comprehensive evaluation of binding affinities for potential receptor targets

  • In vivo studies to assess pharmacokinetics and toxicity profiles

  • Exploration of structure-activity relationships through systematic modification of the core structure

Methodological Approaches

Research AreaSuggested MethodologyExpected Outcomes
Synthesis OptimizationHigh-throughput experimentation, flow chemistryImproved yields, scalable processes
Target IdentificationAffinity chromatography, proteomicsDiscovery of novel molecular targets
Structure OptimizationMedicinal chemistry, computational designEnhanced potency and selectivity
Biological EvaluationCell-based assays, animal modelsValidation of therapeutic potential

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